Cas no 1190225-48-9 (Sarcandrone B)

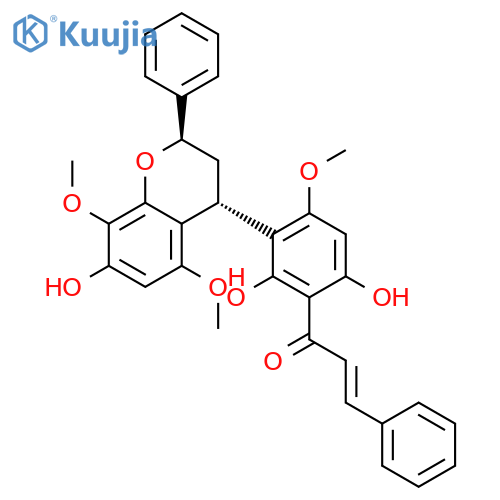

Sarcandrone B structure

商品名:Sarcandrone B

Sarcandrone B 化学的及び物理的性質

名前と識別子

-

- Sarcandrone B

- (2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one

- [ "" ]

- DTXSID101101107

- FS-10212

- 1190225-48-9

- (E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one

- (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one

- AKOS040762811

- CHEMBL5276224

-

- インチ: InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1

- InChIKey: VXTGJTRCSRGQGL-INGXWZIVSA-N

- ほほえんだ: COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5

計算された属性

- せいみつぶんしりょう: 554.19400

- どういたいしつりょう: 554.19406791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 41

- 回転可能化学結合数: 8

- 複雑さ: 867

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.4

- トポロジー分子極性表面積: 115Ų

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 732.5±60.0 °C at 760 mmHg

- フラッシュポイント: 236.6±26.4 °C

- PSA: 114.68000

- LogP: 6.38100

- じょうきあつ: 0.0±2.5 mmHg at 25°C

Sarcandrone B セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Sarcandrone B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE17565-5mg |

Sarcandrone B |

1190225-48-9 | 5mg |

$869.00 | 2024-04-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5632-5 mg |

Sarcandrone B |

1190225-48-9 | 5mg |

¥6565.00 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46620-5mg |

(2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one |

1190225-48-9 | 5mg |

¥6880.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN5632-5mg |

Sarcandrone B |

1190225-48-9 | 5mg |

¥ 4890 | 2024-07-19 | ||

| TargetMol Chemicals | TN5632-1 ml * 10 mm |

Sarcandrone B |

1190225-48-9 | 1 ml * 10 mm |

¥ 7430 | 2024-07-19 | ||

| TargetMol Chemicals | TN5632-1 mL * 10 mM (in DMSO) |

Sarcandrone B |

1190225-48-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 7430 | 2023-09-15 | |

| TargetMol Chemicals | TN5632-5 mg |

Sarcandrone B |

1190225-48-9 | 98% | 5mg |

¥ 4,890 | 2023-07-10 |

Sarcandrone B 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1190225-48-9 (Sarcandrone B) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量